Ethyl 6-(3-thienyl)hexanoate
Description
Significance of Thiophene (B33073) Heterocycles in Organic Synthesis
Thiophene, a five-membered aromatic ring containing a sulfur atom, is a cornerstone in heterocyclic chemistry. derpharmachemica.comwikipedia.org Its distinct electronic and structural features make it a valuable building block in a multitude of synthetic applications. derpharmachemica.comnumberanalytics.com
Thiophene and its derivatives are integral to the development of functional organic materials. nih.gov The sulfur atom's ability to participate in π-conjugation contributes to the electronic properties of thiophene-based polymers, such as polythiophene. wikipedia.org These materials are pivotal in the creation of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and electrochromic displays. nih.gov The substitution of the thiophene ring allows for the fine-tuning of these materials' electronic and physical properties.
The thiophene nucleus serves as a privileged scaffold in the design of complex organic molecules, particularly in medicinal chemistry. benthamdirect.comnih.gov Its ability to act as a bioisostere for the benzene (B151609) ring allows for the modification of biologically active compounds to enhance their properties. wikipedia.orgnih.gov This has led to the incorporation of the thiophene moiety in a wide array of pharmaceuticals, including anti-inflammatory drugs, anticancer agents, and antipsychotics. benthamdirect.comnih.gov The structural rigidity and potential for diverse functionalization make thiophene a versatile platform for constructing intricate molecular architectures. numberanalytics.commdpi.com
Overview of Long-Chain Aliphatic Ester Chemistry
Long-chain aliphatic esters are characterized by a lengthy hydrocarbon chain attached to an ester functional group. This combination of a polar head and a nonpolar tail imparts specific physical and chemical properties to these molecules. slideplayer.com
Hexanoate (B1226103) esters, derived from hexanoic acid, are six-carbon esters that find use in various applications. ontosight.ai They are often recognized for their characteristic fruity or floral scents and are consequently used as fragrance and flavoring agents. ontosight.ai For instance, ethyl hexanoate is known for its pineapple-like aroma. wikipedia.orgwikipedia.org Synthetically, hexanoate esters can be prepared through the esterification of hexanoic acid with an appropriate alcohol. wikipedia.org They also serve as intermediates in the synthesis of other organic molecules. ontosight.ai
The combination of an ester group with a heterocyclic ring, such as thiophene, can lead to molecules with unique and often enhanced functionalities. researchgate.net The ester group can influence the electronic properties of the heterocyclic ring and vice versa, impacting the molecule's reactivity and potential applications. nih.gov In the context of medicinal chemistry, this interplay can affect a molecule's ability to interact with biological targets. wikipedia.org The ester can also serve as a handle for further chemical modifications, allowing for the synthesis of a diverse library of compounds.
Contextualization of Ethyl 6-(3-thienyl)hexanoate within Advanced Organic Chemistry
This compound emerges at the intersection of these two chemical domains. It features a thiophene ring linked to a six-carbon aliphatic chain, which is in turn terminated by an ethyl ester group. This structure suggests a molecule with potential applications stemming from both the heterocyclic and the ester components. The thiophene moiety provides a site for potential electronic activity and further aromatic functionalization, while the hexanoate chain offers flexibility and lipophilicity. The ester group presents a site for potential hydrolysis or conversion to other functional groups. The synthesis of this specific molecule likely involves the coupling of a thienyl-containing fragment with a hexanoate derivative.
Rationale for Investigation of Thienyl-Aliphatic Ester Conjugates
The investigation into thienyl-aliphatic ester conjugates is driven by the versatile nature of their constituent parts. The thiophene moiety provides a reactive aromatic system and is known to be a "privileged pharmacophore" in medicinal chemistry, meaning it is a common feature in many biologically active compounds. scientific.net The aliphatic ester portion of the molecule provides flexibility and can be modified to tune physical properties such as solubility and reactivity. nih.gov Researchers explore these conjugates for their potential as building blocks in the synthesis of more complex molecules, including polymers and active pharmaceutical ingredients. The alkyl chain linker can influence the spatial orientation and electronic interaction between the thiophene ring and other parts of a larger molecular assembly.
Positioning within Contemporary Chemical Research Landscapes
In the landscape of modern chemical research, thiophene-substituted esters are relevant to several key areas. In materials science, thiophene derivatives, particularly poly(3-alkylthiophene)s, are studied for their conducting properties, making them valuable in the development of organic electronic devices like transistors and solar cells. scientific.netnih.gov The introduction of ester functionalities can further modulate these properties. In medicinal chemistry, the combination of a thiophene ring with an ester group allows for the creation of novel compounds that can be evaluated for a wide range of biological activities. derpharmachemica.com
Properties
IUPAC Name |
ethyl 6-thiophen-3-ylhexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O2S/c1-2-14-12(13)7-5-3-4-6-11-8-9-15-10-11/h8-10H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVEGEKHCZZGZOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCC1=CSC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90641426 | |
| Record name | Ethyl 6-(thiophen-3-yl)hexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90641426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
890098-02-9, 1224509-07-2 | |
| Record name | Ethyl 3-thiophenehexanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=890098-02-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 6-(thiophen-3-yl)hexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90641426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Poly(3-(ethyl-6-hexanoate)thiophene-2,5-diyl) | |
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Chemical Identity of Ethyl 6 3 Thienyl Hexanoate
The fundamental properties of Ethyl 6-(3-thienyl)hexanoate are summarized by its chemical identifiers and physical characteristics.
| Property | Value |
| IUPAC Name | ethyl 6-(thiophen-3-yl)hexanoate |
| CAS Number | 890098-02-9 |
| Chemical Formula | C₁₂H₁₈O₂S |
| Molecular Weight | 226.34 g/mol |
| Physical Form | Clear colorless oil |
Chemical Transformations and Derivatization Strategies
Modifications of the Ester Moiety
The ethyl ester functional group is a primary site for transformation, allowing for the introduction of various functionalities through reactions such as transesterification and amidation.
Transesterification is a fundamental process for modifying the ester group. In the case of Ethyl 6-(3-thienyl)hexanoate, the ethyl group can be exchanged for other alkyl or aryl groups by reacting with a corresponding alcohol under acidic or basic conditions. For instance, reaction with methanol (B129727) in the presence of a catalyst like a phenolsulphonic acid—formaldehyde resin could yield the corresponding methyl ester. researchgate.net The use of heterogeneous catalysts is advantageous for simplifying product purification. researchgate.net
Table 1: Hypothetical Transesterification Reactions of this compound
| Reactant Alcohol | Catalyst | Potential Product |
|---|---|---|
| Methanol | Acid or Base | Mthis compound |
| Isopropanol | Acid or Base | Isopropyl 6-(3-thienyl)hexanoate |
This table presents plausible transformations based on general principles of transesterification and has not been experimentally verified for this specific compound.
The conversion of the ester to an amide is a valuable transformation for introducing nitrogen-containing functional groups. This is typically a two-step process involving hydrolysis of the ester to the corresponding carboxylic acid, 6-(3-thienyl)hexanoic acid, followed by coupling with an amine. Common coupling reagents for this amidation step include 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with an additive like hydroxybenzotriazole (B1436442) (HOBt) to facilitate the reaction and minimize side products. organic-chemistry.orgbeilstein-journals.org A variety of primary and secondary amines can be used to generate a library of amide derivatives.
Alternatively, direct aminolysis of the ester can be achieved, though this often requires harsh conditions or specific catalysts.
Other carboxylic acid derivatives can also be synthesized. For example, reduction of the ester using a strong reducing agent like lithium aluminum hydride (LiAlH4) would yield the corresponding primary alcohol, 6-(3-thienyl)hexan-1-ol.
Functionalization of the Aliphatic Chain
The six-carbon aliphatic chain provides a scaffold for further functionalization, although its unactivated nature presents challenges.
Direct halogenation of the aliphatic chain is generally non-selective. A more controlled approach would involve initial functionalization. For example, if a derivative such as Ethyl 6-hydroxy-6-(3-thienyl)hexanoate were available, the hydroxyl group could be converted to a good leaving group, such as a mesylate, which could then be displaced by a halide nucleophile in an SN2 reaction. acs.org This would provide a handle for subsequent nucleophilic substitution reactions to introduce a variety of functional groups.
Another strategy involves radical halogenation, though this typically lacks high regioselectivity on a simple alkyl chain.
The aliphatic chain itself is relatively resistant to oxidation under mild conditions. However, the presence of the thiophene (B33073) ring can influence reactivity at adjacent positions. More relevant is the oxidation or reduction of derivatives. For example, a related compound, Ethyl 6-oxo-6-(3-thienyl)hexanoate, possesses a ketone on the aliphatic chain. bldpharm.comnih.govsigmaaldrich.com This ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride, or it could be a site for nucleophilic addition reactions, such as the Grignard reaction, to introduce new carbon-carbon bonds.
Chemical Derivatization of the Thiophene Ring
The thiophene ring is an electron-rich aromatic system and is susceptible to electrophilic substitution reactions. The existing alkyl substituent at the 3-position will direct incoming electrophiles primarily to the 2- and 5-positions.
Common electrophilic substitution reactions that could be applied to this compound include:
Halogenation: Bromination, for example, can be achieved using N-bromosuccinimide (NBS) in a suitable solvent, which would be expected to selectively brominate the thiophene ring. sci-hub.se
Nitration: Introduction of a nitro group can be accomplished using a mixture of nitric acid and sulfuric acid, though conditions would need to be carefully controlled to avoid oxidation of the thiophene ring.
Friedel-Crafts Acylation: This reaction, using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst like aluminum chloride, would introduce an acyl group onto the thiophene ring, likely at the 2- or 5-position.
The reactivity of the thiophene ring towards metallation, for instance using n-butyllithium, followed by quenching with an electrophile, provides another powerful method for introducing a wide variety of substituents in a regiocontrolled manner. The sulfur atom in the thiophene ring can also be oxidized to a sulfoxide (B87167) or a sulfone under specific conditions, which would significantly alter the electronic properties of the ring system. researchgate.net
Table 2: Potential Derivatization of the Thiophene Ring
| Reaction Type | Reagent | Potential Product Position |
|---|---|---|
| Bromination | N-Bromosuccinimide (NBS) | 2- or 5-bromo derivative |
| Nitration | HNO3/H2SO4 | 2- or 5-nitro derivative |
This table outlines plausible derivatizations based on general thiophene chemistry and has not been experimentally confirmed for this specific compound.
Electrophilic Aromatic Substitution Reactions
The thiophene nucleus in this compound is highly activated towards electrophilic aromatic substitution (SEAr). The substitution pattern is dictated by the directing effect of the alkyl side chain at the 3-position. Generally, in 3-substituted thiophenes, electrophilic attack is favored at the C2 and C5 positions (the α-positions adjacent to the sulfur atom), which are more nucleophilic than the β-positions. colab.wsresearchgate.net The presence of the hexanoate (B1226103) side chain, being an electron-donating alkyl group, further enhances the reactivity of the ring.
Common electrophilic substitution reactions applicable to 3-substituted thiophenes include halogenation, nitration, and Friedel-Crafts acylation. st-andrews.ac.uk For instance, bromination can be achieved using reagents like N-bromosuccinimide (NBS), which selectively brominates the more reactive α-position. google.com It has been demonstrated that electrophilic substitution, such as bromination, is highly selective towards 3-substituted thiophenes. google.com
The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic rings like thiophene. researchgate.net The regioselectivity of this reaction on 3-substituted thiophenes can be influenced by the steric bulk of the Vilsmeier reagent, allowing for selective formylation at either the C2 or C5 position. researchgate.net
Table 1: Regioselectivity in Electrophilic Aromatic Substitution of 3-Substituted Thiophenes
| Electrophilic Reagent | Typical Position of Substitution | Reference |
| N-Bromosuccinimide (NBS) | C5 (major), C2 | google.com |
| N-Chlorosuccinimide | α-carbon preferred | colab.ws |
| Vilsmeier Reagent (small) | C2 | researchgate.net |
| Vilsmeier Reagent (large, planar) | C5 | researchgate.net |
| Nitrating Agents | α-position | st-andrews.ac.uk |
| Acylating Agents (Friedel-Crafts) | α-position | st-andrews.ac.uk |
This table provides a generalized overview of regioselectivity based on studies of 3-substituted thiophenes.
Regioselective Functionalization Techniques
Achieving high regioselectivity in the functionalization of substituted thiophenes is crucial for the synthesis of well-defined materials and complex molecules. Several strategies have been developed to control the position of substitution on the thiophene ring.
One powerful method is the Grignard Metathesis (GRIM) method. acs.orgcmu.edu This technique involves the treatment of a di-brominated 3-alkylthiophene with a Grignard reagent, leading to a regioselective magnesium-halogen exchange. The resulting thienylmagnesium halide can then undergo cross-coupling reactions, such as Kumada coupling, to introduce a new substituent at a specific position. cmu.edu This method is particularly effective for the synthesis of regioregular poly(3-alkylthiophenes). acs.orgcmu.edu
Directed ortho metalation (DoM) is another important strategy. researchgate.net While the alkyl side chain in this compound is not a strong directing group, the introduction of a suitable directing group at the 3-position can allow for selective deprotonation and subsequent functionalization at the C2 or C4 position.
Iridium-catalyzed borylation has also emerged as a versatile method for the regioselective C-H functionalization of thiophenes. researchgate.net This reaction allows for the introduction of a boryl group, which can then be further transformed through Suzuki-Miyaura cross-coupling reactions.
Table 2: Key Regioselective Functionalization Methods for 3-Substituted Thiophenes
| Method | Reagents | Outcome | Reference |
| Grignard Metathesis (GRIM) | Alkyl Grignard, Ni catalyst | Regioselective cross-coupling | acs.orgcmu.edu |
| Directed ortho Metalation (DoM) | Strong base, Directing group | Site-specific functionalization | researchgate.net |
| Iridium-Catalyzed Borylation | Iridium catalyst, Boron source | C-H borylation for cross-coupling | researchgate.net |
| Vilsmeier Formylation | Vilsmeier reagent | Regioselective formylation | researchgate.net |
Formation of Polymeric Thiophene Structures via Oxidative Polymerization of Related Monomers
Thiophene-based polymers, particularly poly(3-alkylthiophenes) (P3ATs), are a class of conducting polymers with significant applications in organic electronics. cmu.eduresearchgate.net While direct polymerization of this compound is not widely reported, the principles of oxidative polymerization of related 3-alkylthiophene monomers are directly applicable.
The most common method for the synthesis of P3ATs is oxidative polymerization using iron(III) chloride (FeCl3). cmu.edunih.gov In this process, the thiophene monomer is oxidized to a radical cation, which then propagates to form the polymer chain. cmu.edu The regioregularity of the resulting polymer, which significantly impacts its electronic properties, can be influenced by reaction conditions such as temperature and the order of reagent addition. cmu.edunih.gov
The properties of the resulting polymer can be tuned by the nature of the side chain. google.com The presence of an ester group in the side chain, as in this compound, could potentially introduce additional functionality and influence the solubility and processing of the polymer. cmu.edugoogle.com However, the ester group may be sensitive to the polymerization conditions, and partial de-esterification has been observed in some cases with the FeCl3 method. cmu.edu
Alternative polymerization methods, such as the McCullough and Rieke methods, offer greater control over the regioregularity of the polymer. cmu.eduresearchgate.net The GRIM method, as mentioned earlier, is also a powerful tool for synthesizing highly regioregular P3ATs. acs.orgcmu.edu
Table 3: Oxidative Polymerization of 3-Alkylthiophene Monomers
| Polymerization Method | Catalyst/Oxidant | Key Features | Reference |
| Chemical Oxidative Polymerization | FeCl3 | Common, cost-effective | cmu.edunih.gov |
| Electrochemical Polymerization | Applied potential | Forms polymer film on anode | google.com |
| McCullough Method | Ni(dppp)Cl2 | High regioregularity | cmu.edu |
| Rieke Method | Rieke Zinc | Highly reactive zinc for polymerization | researchgate.net |
| GRIM Method | Alkyl Grignard, Ni catalyst | Living chain-growth characteristics | cmu.edu |
Cyclization and Annulation Reactions involving Thienyl Hexanoates
The hexanoate side chain of this compound provides a handle for intramolecular cyclization reactions, leading to the formation of fused ring systems. These reactions are valuable for the synthesis of complex heterocyclic compounds with potential applications in materials science and medicinal chemistry. numberanalytics.comrsc.org
Intramolecular Friedel-Crafts acylation is a plausible route for the cyclization of the corresponding carboxylic acid, 6-(3-thienyl)hexanoic acid, which can be obtained by hydrolysis of the ester. libretexts.orgsaskoer.ca Upon activation, the acyl group can attack the electron-rich thiophene ring to form a new six- or seven-membered ring fused to the thiophene. The regiochemistry of this cyclization would depend on the relative reactivity of the C2 and C4 positions of the thiophene ring.
Annulation reactions, which involve the formation of a new ring onto an existing one, are also a key strategy. openstax.org For instance, a Robinson annulation sequence could potentially be employed, where a derivative of this compound acts as a Michael donor. openstax.org
The synthesis of various thieno-fused pyridines and other heterocyclic systems often involves the cyclization of functionalized thiophene precursors. clockss.orgnih.govresearchgate.net While direct examples using this compound are scarce in the literature, the general principles of these cyclization strategies are applicable. For example, a precursor derived from the hexanoate chain could be designed to undergo a Pomeranz-Fritsch-type cyclization to form a thieno[c]pyridine derivative. nih.gov
Table 4: Examples of Cyclization and Annulation Reactions for Thiophene Derivatives
| Reaction Type | Precursor | Product | Reference |
| Intramolecular Friedel-Crafts Acylation | Thienylalkanoic acid | Fused cyclic ketone | beilstein-journals.org |
| Reductive Cyclization | Nitropyridinyl-thiophenecarbaldehyde | Thienonaphthyridine | clockss.org |
| Pomeranz-Fritsch Cyclization | Acetal-substituted thiophene | Thieno[2,3-c]pyridine | nih.gov |
| Radical Cyclization | Thienyl-substituted alkene | Thienyl-substituted dihydrofuran | researchgate.net |
Mechanistic Insights into Reaction Pathways
Elucidation of Reaction Mechanisms in Ester Synthesis
The synthesis of Ethyl 6-(3-thienyl)hexanoate from 6-(3-thienyl)hexanoic acid and ethanol (B145695) is typically achieved through Fischer-Speier esterification. This acid-catalyzed reaction is a cornerstone of organic synthesis. nih.gov The mechanism commences with the protonation of the carbonyl oxygen of the carboxylic acid by an acid catalyst, such as sulfuric acid or hydrochloric acid. This initial step enhances the electrophilicity of the carbonyl carbon.
Subsequently, the lone pair of electrons on the oxygen atom of ethanol executes a nucleophilic attack on the protonated carbonyl carbon. This results in the formation of a tetrahedral intermediate. Following this, a proton is transferred from the oxonium ion to one of the hydroxyl groups. The elimination of a water molecule from this intermediate generates a resonance-stabilized carbocation. Finally, deprotonation of this carbocation by a base (such as a water molecule or the conjugate base of the acid catalyst) yields the final ester product, this compound, and regenerates the acid catalyst. The entire process is an equilibrium, and often, to drive the reaction to completion, water is removed as it is formed. nih.gov
Alternative methods for ester synthesis that could be applied include reactions involving acyl halides or anhydrides with alcohols. mdpi.com For instance, 6-(3-thienyl)hexanoyl chloride could react with ethanol in the presence of a base to form the desired ester.
Understanding Thiophene (B33073) Ring Reactivity Mechanisms
The thiophene ring is an aromatic heterocycle that exhibits reactivity similar to benzene (B151609), readily undergoing electrophilic aromatic substitution reactions. edurev.innumberanalytics.com The sulfur atom in the thiophene ring possesses lone pairs of electrons, one of which participates in the aromatic π-system, making the ring electron-rich and more reactive than benzene towards electrophiles. wikipedia.orgnih.gov
The substituent on the thiophene ring significantly influences its reactivity and the regioselectivity of electrophilic substitution. edurev.in In this compound, the hexanoate (B1226103) group is an alkyl substituent at the 3-position of the thiophene ring. Alkyl groups are electron-donating through an inductive effect, which further activates the thiophene ring towards electrophilic attack. This activating effect directs incoming electrophiles primarily to the 2- and 5-positions of the thiophene ring, which are ortho and para to the alkyl substituent, respectively.
Common electrophilic substitution reactions that the thiophene ring in this compound can undergo include halogenation, nitration, sulfonation, and Friedel-Crafts acylation and alkylation. For example, bromination would likely yield a mixture of 2-bromo- and 5-bromo-3-(ethyl hexanoate)thiophene.
Investigation of Electron Transfer Pathways
Electron transfer processes are fundamental in many reactions involving thiophene and its derivatives. osti.govosti.gov While direct studies on this compound are not extensively documented, the general behavior of thiophenes provides insight. Photoinduced electron transfer reactions have been observed for highly conjugated thiophene derivatives, leading to the formation of radical cations. acs.org Such processes are relevant in the context of photopolymerization and the formation of conjugated polymers. acs.org
In the context of this compound, electron transfer could be a key step in certain oxidative or reductive reactions. For instance, the oxidation of the thiophene ring can be initiated by an electron transfer to an oxidizing agent. Similarly, desulfurization processes, which are crucial in petroleum refining, can be initiated by electron transfer to the thiophene moiety. osti.govosti.gov The study of charge-transfer complexes between thiophene derivatives and electron acceptors has also provided valuable information on their electronic properties and the energies involved in these electron transfer processes. cdnsciencepub.com
Kinetic Studies of Key Transformation Steps
Kinetic analysis of the esterification reaction to form this compound provides crucial information for optimizing reaction conditions. mdpi.com The rate of this reaction is influenced by several factors, including the concentrations of the reactants (6-(3-thienyl)hexanoic acid and ethanol), the concentration of the acid catalyst, and the reaction temperature.
Generally, the esterification reaction follows second-order kinetics, being first order with respect to both the carboxylic acid and the alcohol in the presence of a constant catalyst concentration. The rate equation can be expressed as:
Rate = k [6-(3-thienyl)hexanoic acid] [ethanol]
The rate constant, k, is temperature-dependent and follows the Arrhenius equation. An increase in temperature generally leads to a significant increase in the reaction rate. researchgate.net
Table 1: Representative Kinetic Data for a Typical Acid-Catalyzed Esterification
| Temperature (°C) | Catalyst Concentration (mol/L) | Initial Rate (mol/L·s) |
| 50 | 0.1 | 1.2 x 10-5 |
| 60 | 0.1 | 2.5 x 10-5 |
| 70 | 0.1 | 5.1 x 10-5 |
| 60 | 0.2 | 4.9 x 10-5 |
This is a representative data table based on general findings for similar esterification reactions.
The kinetic data can be obtained by monitoring the concentration of the reactants or products over time using techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC). taylors.edu.my
Solvent Effects and Catalytic Roles in Reaction Kinetics
The choice of solvent can have a significant impact on the kinetics of the esterification reaction. researchgate.net While esterification can be carried out without a solvent, using an excess of the alcohol, an inert solvent is often employed. The polarity of the solvent can influence the stability of the transition states and intermediates in the reaction mechanism. For instance, polar aprotic solvents may be used to facilitate the dissolution of reactants. acs.org However, the presence of a solvent can also affect the position of the equilibrium. researchgate.net
The catalyst plays a pivotal role in the kinetics of esterification by providing an alternative reaction pathway with a lower activation energy. mdpi.com In the case of Fischer-Speier esterification, a strong Brønsted acid like sulfuric acid is commonly used. The catalytic cycle involves the protonation of the carboxylic acid, which makes it more susceptible to nucleophilic attack. Heterogeneous catalysts, such as acidic resins (e.g., Amberlite IR120) or sulfated zirconia, can also be employed. mdpi.com These solid acid catalysts offer the advantage of easier separation from the reaction mixture. The efficiency of the catalyst can be influenced by its acid strength and the number of accessible active sites. academie-sciences.fr
Role As a Synthetic Intermediate and Building Block
Precursor for Advanced Organic Structures
The distinct chemical functionalities of ethyl 6-(3-thienyl)hexanoate make it an ideal starting point for the synthesis of a variety of sophisticated organic frameworks. The thiophene (B33073) moiety provides a site for electrophilic substitution and metal-catalyzed cross-coupling reactions, while the ethyl hexanoate (B1226103) tail can be chemically modified or can influence the physical properties of the resulting molecules, such as solubility and morphology.
Synthesis of Novel Thiophene-Containing Macromolecules
This compound is a valuable monomer for the synthesis of novel thiophene-containing macromolecules and polymers. The thiophene ring can be polymerized through various methods, including oxidative polymerization and cross-coupling reactions, to form polythiophenes. researchgate.net The presence of the ethyl hexanoate side chain is crucial as it imparts solubility to the resulting polymer, a common challenge in the processing of conjugated polymers. nih.gov The functionalization of polythiophenes with such side chains not only enhances their processability but can also influence their electronic and optical properties. nih.gov
The synthesis of regioregular polythiophenes, where the monomer units are coupled in a consistent head-to-tail manner, is critical for achieving optimal electronic properties. nih.gov Transition metal-catalyzed polymerization methods, such as Kumada catalyst-transfer polycondensation, are often employed to achieve high regioregularity. rsc.org In this context, this compound can be converted into a suitable reactive monomer, for example, by bromination at the 2- and 5-positions of the thiophene ring, for subsequent polymerization.
Construction of Complex Polycyclic Systems
The thiophene nucleus within this compound serves as a robust building block for the construction of complex polycyclic and heterocyclic systems. Thiophene and its derivatives are known to participate in various cyclization and annulation reactions to form fused-ring structures. mdpi.comnih.gov These polycyclic aromatic compounds are of significant interest due to their unique electronic and photophysical properties. thieme-connect.dersc.org
For instance, the thiophene ring can undergo intramolecular cyclization reactions, potentially involving the hexanoate side chain after suitable modification, to create fused systems. Palladium-catalyzed annulation reactions are powerful tools for the synthesis of polycyclic aromatic hydrocarbons from smaller aromatic fragments. rsc.orgacs.org By functionalizing the thiophene ring of this compound with appropriate reactive groups, it can be utilized in such annulation strategies to build larger, more complex molecular architectures.
Utility in Materials Science Research
The unique combination of a conducting thiophene core and a flexible, solubilizing side chain in this compound makes it a highly attractive component for the design of new materials in materials science.
Integration into Polymer Backbones and Side Chains
This compound can be integrated into polymer structures in two primary ways: as a monomer unit in the main polymer backbone or as a functional pendant group on a side chain. When incorporated into the main chain, it contributes to the electronic properties of the resulting conjugated polymer. rsc.org The hexanoate side chain, in this case, primarily ensures solubility and processability. aip.org
Alternatively, the entire this compound molecule can be attached as a side chain to a non-conjugated polymer backbone. This approach allows for the introduction of the electronic and optical properties of the thiophene moiety into a variety of polymer systems, effectively creating functionalized polymers with tailored characteristics. cmu.edu The ester group of the hexanoate chain provides a convenient handle for this attachment through standard esterification or transesterification reactions. youtube.com
| Integration Strategy | Description | Potential Impact on Polymer Properties |
| Backbone Integration | Polymerization of thiophene monomers to form the main polymer chain. | Imparts electrical conductivity and specific optical properties. The side chain enhances solubility. nih.govaip.org |
| Side Chain Integration | Attachment of the thiophene-containing molecule as a pendant group to a polymer. | Introduces the electronic and photophysical characteristics of the thiophene unit to a non-conjugated polymer. cmu.edu |
Fabrication of Functional Organic Materials
The versatility of this compound extends to the fabrication of a wide range of functional organic materials. Thiophene-based materials are at the forefront of research in organic electronics, finding applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). mdpi.comnih.gov The properties of these materials can be finely tuned by modifying the chemical structure of the constituent thiophene building blocks. chemrxiv.org
This compound, as a functionalized thiophene derivative, can be used to synthesize materials with specific electronic and physical properties. The length and nature of the alkyl chain can influence the morphology and intermolecular packing of the resulting materials in the solid state, which in turn significantly affects their charge transport characteristics. aip.org The ester functionality could also be used for post-fabrication modification of the material's surface properties.
Intermediate in Cascade and Domino Reactions
Computational Chemistry Approaches for Ethyl 6 3 Thienyl Hexanoate
Computational chemistry provides powerful tools for understanding the behavior of molecules like Ethyl 6-(3-thienyl)hexanoate at an atomic level. Through methods such as quantum mechanics and molecular dynamics, it is possible to predict and analyze its electronic properties, reactivity, and interactions without the need for direct experimentation.
Advanced Analytical Characterization in Research Contexts
Spectroscopic Techniques for Structural Elucidation of Novel Derivatives
Spectroscopy is indispensable for probing the molecular architecture of "Ethyl 6-(3-thienyl)hexanoate" derivatives. Each technique offers unique insights into the connectivity, functional groups, and spatial arrangement of atoms within the molecule.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for determining the precise structure of organic molecules. While one-dimensional (1D) ¹H and ¹³C NMR provide initial data, advanced two-dimensional (2D) techniques are often essential for the complete and unambiguous assignment of complex derivatives. ipb.pt
2D Correlation Spectroscopy (COSY) is used to identify proton-proton (¹H-¹H) coupling networks, revealing which protons are adjacent to one another in the molecule. For a derivative of "this compound," COSY would confirm the spin systems of the hexanoate (B1226103) chain and the thienyl ring.
Heteronuclear Single Quantum Coherence (HSQC) correlates directly bonded proton and carbon atoms (¹H-¹³C). This is crucial for assigning the carbon signals based on their attached, and more easily assigned, protons.
Diffusion-Ordered Spectroscopy (DOSY) is a powerful technique that separates NMR signals of different molecules in a mixture based on their diffusion coefficients, which are related to their size and shape. nih.govacs.org In the context of synthesizing new derivatives, DOSY NMR can confirm the presence of starting materials, intermediates, and the final product in a reaction mixture without the need for physical separation, as higher molecular-weight compounds diffuse more slowly than lower molecular-weight ones. acs.orgu-tokyo.ac.jp This is particularly useful for providing rapid visual confirmation of the relative sizes of compounds in a solution. acs.org
Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shift Assignments for this compound
This interactive table provides expected NMR data based on the compound's structure.
| Atom Position (Thienyl Ring) | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) | Multiplicity |
| C2' | ~128.5 | ~7.10 | dd |
| C4' | ~125.0 | ~6.95 | dd |
| C5' | ~120.0 | ~7.25 | dd |
| Atom Position (Hexanoate Chain) | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) | Multiplicity |
| C1 (C=O) | ~173.5 | - | - |
| C2 | ~34.0 | ~2.30 | t |
| C3 | ~24.5 | ~1.65 | m |
| C4 | ~28.8 | ~1.35 | m |
| C5 | ~31.0 | ~1.70 | m |
| C6 | ~29.5 | ~2.80 | t |
| Atom Position (Ethyl Ester) | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) | Multiplicity |
| O-CH₂ | ~60.3 | ~4.12 | q |
| CH₃ | ~14.2 | ~1.25 | t |
High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, often to within a few parts per million (ppm), enabling the determination of a molecule's elemental formula. acs.orgmdpi.com This technique is invaluable for confirming the identity of a newly synthesized derivative and for monitoring the progress of a reaction.
By using techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer, researchers can analyze crude reaction mixtures to detect the masses of reactants, intermediates, and products. acs.orgresearchgate.net For instance, in the synthesis of a novel derivative of "this compound," LC-HRMS analysis can track the disappearance of the starting material's mass and the appearance of the product's mass in real-time. This confirms that the desired transformation has occurred and provides unequivocal evidence for the product's elemental composition. mdpi.com
Table 2: Example of HRMS Data for Product Confirmation
This table shows how HRMS data can confirm the synthesis of a hypothetical hydroxylated derivative.
| Compound | Chemical Formula | Calculated Exact Mass [M+H]⁺ | Observed Mass [M+H]⁺ |
| This compound | C₁₂H₁₈O₂S | 227.1099 | 227.1102 |
| Hypothetical Derivative: Ethyl 6-(4-hydroxy-3-thienyl)hexanoate | C₁₂H₁₈O₃S | 243.0998 | 243.1001 |
Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule. primescholars.comresearchgate.net These methods are complementary and provide a molecular fingerprint.
FT-IR Spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. Key functional groups have characteristic absorption frequencies. For "this compound," a strong absorption band around 1735 cm⁻¹ would confirm the presence of the ester carbonyl (C=O) group. Vibrations characteristic of the thiophene (B33073) ring, such as C=C and C-S stretching, would also be present. iosrjournals.orgresearchgate.net
Raman Spectroscopy involves the inelastic scattering of monochromatic light from a laser source. mdpi.com It is particularly sensitive to non-polar bonds and symmetric vibrations. For thienyl derivatives, Raman spectroscopy is effective for characterizing the vibrations of the aromatic ring skeleton. mdpi.comresearchgate.net
When a new derivative is synthesized, changes in the FT-IR and Raman spectra indicate the modification of functional groups. For example, the appearance of a broad absorption band around 3300 cm⁻¹ in the FT-IR spectrum would suggest the introduction of a hydroxyl (-OH) group.
Table 3: Key Vibrational Frequencies for this compound
This interactive table lists the expected vibrational modes and their corresponding wavenumbers.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (FT-IR) | Expected Wavenumber (cm⁻¹) (Raman) |
| C-H (Aliphatic) | Stretching | 2850-2960 | 2850-2960 |
| C=O (Ester) | Stretching | ~1735 | ~1735 |
| C-O (Ester) | Stretching | 1150-1250 | 1150-1250 |
| C=C (Thiophene Ring) | Stretching | 1400-1550 | 1400-1550 |
| C-S (Thiophene Ring) | Stretching | 650-850 | 650-850 |
| C-H (Thiophene Ring) | Bending (out-of-plane) | 750-850 | Weak |
Chromatographic Methods for Purity Assessment and Separation of Isomers
Chromatography is essential for separating the target compound from impurities, unreacted starting materials, and isomeric byproducts. The choice of method depends on the volatility and polarity of the compound.
High-Performance Liquid Chromatography (HPLC) is a premier technique for assessing the purity of non-volatile compounds and for separating isomers. researchgate.net A sample is dissolved in a solvent and pumped under high pressure through a column packed with a stationary phase. Separation occurs based on the differential partitioning of analytes between the mobile and stationary phases.
For "this compound," a reversed-phase HPLC method, typically using a C18 column, would be employed. Purity is determined by the relative area of the main peak in the chromatogram. Advanced detection methods enhance the capabilities of HPLC: researchgate.net
Diode Array Detector (DAD) or Photodiode Array (PDA) Detector: Acquires a full UV-Vis spectrum for each point in the chromatogram, aiding in peak identification and purity assessment.
Fluorescence Detector: Offers high sensitivity and selectivity for fluorescent compounds or those that can be derivatized with a fluorescent tag. diva-portal.orgnih.gov
Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer provides mass information for each separated peak, offering the highest degree of confidence in peak identification. researchgate.net
Table 4: Illustrative HPLC Method for Purity Analysis
This table outlines a sample HPLC method for analyzing "this compound."
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | A: Water; B: Acetonitrile |
| Gradient | 60% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 235 nm |
| Injection Volume | 10 µL |
Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice for the analysis of volatile and semi-volatile compounds. scirp.org In GC, the sample is vaporized and separated in a long capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum serves as a unique fingerprint for the compound. researchgate.net
"this compound," as an ester, is sufficiently volatile for GC analysis. This technique is highly effective for:
Purity Assessment: Detecting volatile impurities from the synthesis, such as residual solvents or byproducts.
Structural Confirmation: The fragmentation pattern observed in the mass spectrum provides valuable structural information. For "this compound," characteristic fragments would include the thienyl moiety and fragments arising from the cleavage of the hexanoate chain and ethyl ester group.
Isomer Separation: High-resolution capillary columns can often separate closely related isomers.
GC-MS is a standard technique for identifying thiophene-containing compounds in various matrices. nih.govresearchgate.net
Table 5: Anticipated GC-MS Data for this compound
This table presents hypothetical GC-MS results for the target compound.
| Parameter | Value |
| Retention Time (t_R) | Dependent on column and conditions |
| Molecular Ion [M]⁺ | m/z 226 |
| Key Mass Fragments (m/z) | 97 (thienylmethyl cation), 181 ([M-OEt]⁺), 153 ([M-COOEt]⁺) |
X-ray Crystallography for Solid-State Structure Determination of Related Compounds
For instance, single-crystal X-ray structure analyses have been successfully applied to complex and sterically crowded thienylene-phenylene structures. nih.gov These studies provide definitive evidence of the molecular conformation, regioregularity of substituents, and can reveal unusual packing motifs, such as intertwined quadruple propeller arrangements in the bulk. nih.gov The structural parameters obtained from such analyses are critical for theoretical studies, for example, in providing evidence for through-space delocalization of π-electrons. nih.gov
In another example, the crystal structure of N-allyl-2,6-di(ortho-chloro-phenyl)-4-methoxyphenyl pyridinium (B92312) perchlorate (B79767) was determined using X-ray diffraction, yielding detailed information on lattice parameters, bond lengths, and bond angles. researchgate.net Such data is fundamental for understanding the molecule's stereochemistry and potential intermolecular interactions. researchgate.net The refinement of the crystal structure to a final discrepancy index (R-factor) of around 0.05 is indicative of a well-resolved and accurate structure. researchgate.net
The table below summarizes typical crystallographic data that can be obtained from X-ray analysis of related organic compounds.
| Crystallographic Parameter | Description | Example Value (for a related compound) |
| Crystal System | The symmetry system to which the crystal belongs. | Monoclinic |
| Space Group | The specific symmetry group of the crystal. | P2₁/c |
| a, b, c (Å) | The lengths of the unit cell axes. | a = 10.947 Å, b = 10.996 Å, c = 11.380 Å |
| α, β, γ (°) | The angles between the unit cell axes. | α = 90°, β = 100.76°, γ = 90° |
| Volume (ų) | The volume of the unit cell. | 1345.5 ų |
| Z | The number of molecules per unit cell. | 4 |
| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. | 0.048 |
Note: The example values are for N-allyl-2,6-di(ortho-chloro-phenyl)-4-methoxyphenyl pyridinium perchlorate and serve as an illustration of the type of data obtained from X-ray crystallography. researchgate.net
Furthermore, X-ray diffraction is a key technique for characterizing co-crystals of thiophene derivatives, providing insights into their formation and physicochemical properties. researchgate.net
Microscopic Techniques for Material Characterization (if incorporated into materials)
When this compound or similar thiophene derivatives are incorporated into polymeric or other material matrices, microscopic techniques are vital for characterizing the resulting material's morphology, which significantly influences its performance.
Scanning Electron Microscopy (SEM) is a widely used technique to study the surface topography and morphology of materials. For instance, in the study of copolymer films based on pyrrole (B145914) and thiophene derivatives, SEM was employed to support the characterization of the synthesized materials. qucosa.de It can provide high-resolution images that reveal details about the film's texture and grain structure. mdpi.com
High-Resolution Scanning Electron Microscopy (HRSEM) , coupled with Selected Area Electron Diffraction (SAED) , can offer even more detailed morphological and crystallographic information. In the characterization of a semicrystalline poly(3-hexylthiophene)-based dendritic star copolymer, HRSEM images revealed molecular ordering in some grain regions, which was corroborated by SAED and X-ray diffraction measurements. mdpi.com
Atomic Force Microscopy (AFM) is another powerful technique that provides topographical images of surfaces at the nanoscale. infinitiaresearch.com It can be operated in various modes to probe not only the topography but also other properties like surface potential and mechanical characteristics. For example, AFM has been used to image the surface of polycrystalline gold substrates on which thiophene derivatives were deposited. acs.org
The following table outlines some common microscopic techniques and the type of information they provide for materials containing thiophene derivatives.
| Microscopic Technique | Principle | Information Obtained | Application Example |
| Scanning Electron Microscopy (SEM) | An electron beam scans the sample surface, and detectors collect secondary or backscattered electrons to form an image. infinitiaresearch.com | Surface topography, morphology, composition (with EDS). | Characterization of copolymer films of pyrrole and thiophene derivatives. qucosa.de |
| High-Resolution Scanning Electron Microscopy (HRSEM) | A higher resolution version of SEM, providing more detailed surface information. | Fine morphological details, grain size and distribution. | Revealing molecular ordering in a poly(3-hexylthiophene)-based copolymer. mdpi.com |
| Atomic Force Microscopy (AFM) | A sharp tip on a cantilever scans the sample surface, and the deflection is measured to create a topographical map. infinitiaresearch.com | High-resolution 3D surface topography, surface roughness, and mechanical properties. | Imaging of gold surfaces with deposited thiophene derivatives. acs.org |
| Scanning Transmission Electron Microscopy (STEM) | An electron beam is focused and scanned across a thin sample, and transmitted electrons are detected. infinitiaresearch.com | High-resolution imaging of internal structure, elemental mapping (with EELS or EDX). | Characterization of the chemical composition of materials at the nanoscale. infinitiaresearch.com |
The choice of microscopic technique depends on the specific information required, such as surface morphology, internal structure, or the elemental composition of the material incorporating the thiophene compound. These techniques are often used in conjunction with spectroscopic methods to provide a comprehensive understanding of the material's properties.
Future Research Directions and Emerging Applications of Ethyl 6 3 Thienyl Hexanoate
The unique molecular architecture of Ethyl 6-(3-thienyl)hexanoate, which combines a flexible alkyl ester chain with a functional thiophene (B33073) ring, positions it as a compound of significant interest for future research and development. The exploration of this molecule is branching into several key areas, from optimizing its synthesis to designing novel materials with tailored properties. The following sections detail the promising future research directions and emerging applications stemming from this versatile thienyl-ester compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
